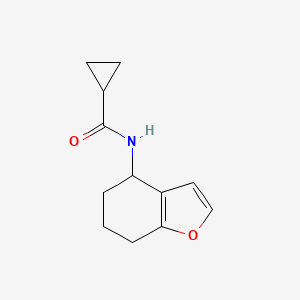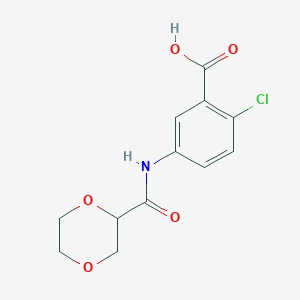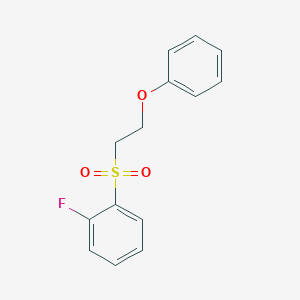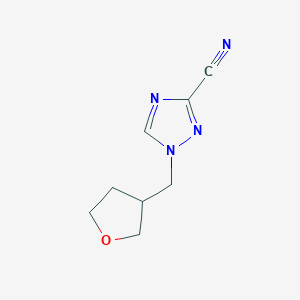
N-(2,5-dibromophenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dibromophenyl)ethanesulfonamide, also known as DBESA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBESA is a sulfonamide derivative that has been synthesized through a multi-step process involving bromination, nitration, reduction, and sulfonation.
Mécanisme D'action
The mechanism of action of N-(2,5-dibromophenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells and bacteria. N-(2,5-dibromophenyl)ethanesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects
N-(2,5-dibromophenyl)ethanesulfonamide has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.
In bacteria, N-(2,5-dibromophenyl)ethanesulfonamide has been found to disrupt the cell membrane and inhibit the synthesis of certain proteins, leading to cell death. It has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dibromophenyl)ethanesulfonamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations and has shown selectivity for cancer cells and bacteria. However, one limitation is its solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dibromophenyl)ethanesulfonamide. One area of research is in the development of analogs and derivatives of N-(2,5-dibromophenyl)ethanesulfonamide that may have improved properties, such as increased solubility or potency. Another area of research is in the investigation of the mechanism of action of N-(2,5-dibromophenyl)ethanesulfonamide, which may lead to the development of new drugs that target similar pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dibromophenyl)ethanesulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-(2,5-dibromophenyl)ethanesulfonamide involves a multi-step process that starts with the bromination of 2,5-dimethoxytoluene to produce 2,5-dibromo-3-methoxytoluene. This intermediate is then nitrated to form 2,5-dibromo-3-nitrotoluene, which is subsequently reduced to 2,5-dibromo-3-aminotoluene. Finally, the sulfonation of 2,5-dibromo-3-aminotoluene with chlorosulfonic acid produces N-(2,5-dibromophenyl)ethanesulfonamide.
Applications De Recherche Scientifique
N-(2,5-dibromophenyl)ethanesulfonamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2,5-dibromophenyl)ethanesulfonamide has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multidrug-resistant cancer cells.
Another area of research where N-(2,5-dibromophenyl)ethanesulfonamide has shown potential is in the treatment of bacterial infections. Studies have shown that N-(2,5-dibromophenyl)ethanesulfonamide has antibacterial properties and can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2,5-dibromophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZBMAYTHBWQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)